molecular formula C19H12N2O B14116521 4-(10H-Phenoxazin-10-yl)benzonitrile

4-(10H-Phenoxazin-10-yl)benzonitrile

Cat. No.: B14116521
M. Wt: 284.3 g/mol
InChI Key: SNCPYPQJYWCSKM-UHFFFAOYSA-N
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Description

4-(10H-Phenoxazin-10-yl)benzonitrile is an organic compound with the molecular formula C19H12N2O. It is a white solid that is primarily used as an intermediate in organic synthesis. This compound is notable for its unique structure, which includes a phenoxazine moiety linked to a benzonitrile group. This structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10H-Phenoxazin-10-yl)benzonitrile typically involves the reaction of phenoxazine with a benzonitrile derivative. One common method is the nucleophilic aromatic substitution reaction, where phenoxazine is reacted with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(10H-Phenoxazin-10-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The phenoxazine moiety can be oxidized to form phenoxazine-10-oxide.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Phenoxazine-10-oxide.

    Reduction: 4-(10H-Phenoxazin-10-yl)benzylamine.

    Substitution: Various substituted phenoxazine derivatives depending on the electrophile used.

Scientific Research Applications

4-(10H-Phenoxazin-10-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(10H-Phenoxazin-10-yl)benzonitrile is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxazine moiety can participate in electron transfer processes, which is crucial for its role in photophysical applications. The nitrile group can also engage in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(10H-Phenothiazin-10-yl)benzonitrile: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    4-(10H-Phenoxazin-10-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-(10H-Phenoxazin-10-yl)benzonitrile is unique due to its specific combination of a phenoxazine moiety and a benzonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications such as in OLEDs and as a fluorescent probe .

Properties

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

IUPAC Name

4-phenoxazin-10-ylbenzonitrile

InChI

InChI=1S/C19H12N2O/c20-13-14-9-11-15(12-10-14)21-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)21/h1-12H

InChI Key

SNCPYPQJYWCSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C#N

Origin of Product

United States

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